

# Unraveling CJC-1295: A Technical Guide to its Structure, Sequence, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

CJC-1295 is a synthetic analogue of Growth Hormone-Releasing Hormone (GHRH) that has garnered significant interest in the scientific community for its potential therapeutic applications. This long-acting peptide derivative was developed to overcome the short half-life of endogenous GHRH, offering a more sustained physiological effect on growth hormone (GH) and insulin-like growth factor 1 (IGF-1) secretion. This technical guide provides an in-depth exploration of the core structural and functional aspects of CJC-1295, including its two primary forms: CJC-1295 without DAC and CJC-1295 with DAC.

## **Core Structure and Sequence**

CJC-1295 is a 29-amino acid peptide hormone.[1] Its foundational sequence is based on the first 29 amino acids of human GHRH. However, it incorporates four key amino acid substitutions to enhance its stability and prevent enzymatic degradation.[2] These modifications occur at positions 2, 8, 15, and 27.[2]

The most notable variation of CJC-1295 involves the addition of a Drug Affinity Complex (DAC). This modification involves the attachment of a lysine derivative, N-epsilon-3-maleimidopropionamide, to the C-terminus of the peptide.[3] The DAC allows CJC-1295 to covalently bind to serum albumin, a protein abundant in the bloodstream, which significantly extends its half-life.[4][5]



The amino acid sequence for both forms is as follows:

- CJC-1295 without DAC (Modified GRF (1-29)): Tyr-D-Ala-Asp-Ala-Ile-Phe-Thr-Gln-Ser-Tyr-Arg-Lys-Val-Leu-Ala-Gln-Leu-Ser-Ala-Arg-Lys-Leu-Leu-Gln-Asp-Ile-Leu-Ser-Arg-NH2[6]
- CJC-1295 with DAC: Tyr-D-Ala-Asp-Ala-Ile-Phe-Thr-Gln-Ser-Tyr-Arg-Lys-Val-Leu-Ala-Gln-Leu-Ser-Ala-Arg-Lys-Leu-Leu-Gln-Asp-Ile-Leu-Ser-Arg-Lys(Maleimidopropionyl)[7]

# **Physicochemical and Biological Properties**

The structural modifications of CJC-1295 directly impact its physicochemical and biological properties. The addition of the DAC moiety, in particular, dramatically alters its pharmacokinetic profile.

| Property                      | CJC-1295 without DAC<br>(Modified GRF 1-29) | CJC-1295 with DAC                                              |
|-------------------------------|---------------------------------------------|----------------------------------------------------------------|
| Molecular Formula             | C152H252N44O42[6]                           | C165H269N47O46[8]                                              |
| Molar Mass                    | 3368.7 g/mol [6]                            | 3647.25 g/mol [8]                                              |
| Half-life                     | Approximately 30 minutes[2]                 | 6-8 days[8]                                                    |
| Effect on Plasma GH Levels    | Pulsatile release                           | Sustained elevation (2- to 10-fold increase for 6+ days)[8]    |
| Effect on Plasma IGF-1 Levels | Transient increase                          | Sustained elevation (1.5- to 3-fold increase for 9-11 days)[8] |

# **Mechanism of Action and Signaling Pathway**

CJC-1295 exerts its biological effects by mimicking the action of endogenous GHRH.[1] It selectively binds to the GHRH receptor (GHRH-R) on the somatotropic cells of the anterior pituitary gland.[9] This binding initiates a downstream signaling cascade, leading to the synthesis and release of growth hormone.

The signaling pathway is as follows:

Receptor Binding: CJC-1295 binds to the GHRH-R.



- G-Protein Activation: This binding activates a stimulatory G-protein (Gs).
- Adenylyl Cyclase Activation: The activated Gs-protein stimulates adenylyl cyclase.
- cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).
- PKA Activation: Increased intracellular cAMP levels activate Protein Kinase A (PKA).
- Gene Transcription and GH Release: PKA phosphorylates transcription factors that promote the expression of the GH gene and triggers the exocytosis of GH-containing vesicles.
- IGF-1 Production: The released GH then travels to the liver and other tissues, stimulating the production of IGF-1.[2]



Click to download full resolution via product page

CJC-1295 Signaling Pathway

# **Experimental Protocols Peptide Synthesis and Purification**

CJC-1295 and its analogues are typically synthesized using solid-phase peptide synthesis (SPPS).

#### Methodology:

• Resin Preparation: A suitable resin (e.g., Wang resin for C-terminal carboxyls or Rink amide resin for C-terminal amides) is swelled in a non-polar solvent like dichloromethane (DCM).



- First Amino Acid Coupling: The C-terminal amino acid, with its α-amino group protected (e.g., with Fmoc), is coupled to the resin using a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in a solvent like dimethylformamide (DMF).
- Deprotection: The Fmoc protecting group is removed from the  $\alpha$ -amino group of the resinbound amino acid using a solution of piperidine in DMF.
- Subsequent Amino Acid Coupling: The next Fmoc-protected amino acid is coupled to the deprotected N-terminus of the growing peptide chain.
- Iterative Cycles: Steps 3 and 4 are repeated for each amino acid in the desired sequence.
- Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the
  resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically
  containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water,
  dithiothreitol).
- Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Verification: The final product's identity and purity are confirmed by mass spectrometry (e.g., LC-MS/MS) and analytical RP-HPLC.

## **Sequence Verification by Mass Spectrometry**

### Methodology:

- Sample Preparation: The purified peptide is dissolved in a suitable solvent, often a mixture of water, acetonitrile, and formic acid.
- Liquid Chromatography (LC): The peptide solution is injected into an LC system, where it is separated from any remaining impurities on a C18 column.
- Mass Spectrometry (MS): The eluting peptide is ionized (e.g., by electrospray ionization) and introduced into the mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) of the intact peptide.



- Tandem Mass Spectrometry (MS/MS): The ion corresponding to the intact peptide is isolated and fragmented (e.g., by collision-induced dissociation). The m/z ratios of the resulting fragment ions are then measured.
- Sequence Analysis: The fragmentation pattern is analyzed to determine the amino acid sequence of the peptide.



Click to download full resolution via product page

General Experimental Workflow

# **GHRH Receptor Binding Assay**

Methodology:



- Membrane Preparation: Cell membranes expressing the GHRH receptor are prepared from a suitable cell line or tissue.
- Radioligand: A radiolabeled GHRH analogue (e.g., [125I]-Tyr10-hGRF(1-44)-NH2) is used as the ligand.
- Competition Assay: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of unlabeled CJC-1295.
- Incubation: The mixture is incubated to allow binding to reach equilibrium.
- Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
- Quantification: The radioactivity retained on the filter is measured using a gamma counter.
- Data Analysis: The data is used to generate a competition curve, from which the inhibitory concentration (IC50) and the binding affinity (Ki) of CJC-1295 for the GHRH receptor can be determined.

## **In Vitro GH Release Assay**

### Methodology:

- Cell Culture: Primary pituitary cells are isolated and cultured.
- Stimulation: The cultured cells are incubated with varying concentrations of CJC-1295 for a defined period.
- Sample Collection: The cell culture medium is collected.
- GH Quantification: The concentration of GH in the collected medium is measured using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
- Data Analysis: The results are used to determine the dose-response relationship for CJC-1295-induced GH release.

## Conclusion



CJC-1295 represents a significant advancement in the field of GHRH analogues. Its modified structure confers enhanced stability and, in the case of the DAC version, a remarkably extended half-life. These properties translate to a sustained increase in GH and IGF-1 levels, making it a valuable tool for research into growth hormone biology and a potential therapeutic agent for conditions related to GH deficiency. The experimental protocols outlined in this guide provide a framework for the synthesis, characterization, and biological evaluation of this potent peptide.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. polarispeptides.com [polarispeptides.com]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. 2.6. Peptide Sequencing Using LC-MS/MS [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. A method for confirming CJC-1295 abuse in equine plasma samples by LC-MS/MS -PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methods for analyzing peptides and proteins on a chromatographic timescale by electrontransfer dissociation mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. massive.ucsd.edu [massive.ucsd.edu]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Unraveling CJC-1295: A Technical Guide to its Structure, Sequence, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15137770#cjc-1295-peptide-structure-and-sequence]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com